molecular formula C16H13F2N3O3S2 B2996685 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 801262-38-4

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

カタログ番号: B2996685
CAS番号: 801262-38-4
分子量: 397.41
InChIキー: DJZJFZCYDJKUDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a heterocyclic compound featuring a benzothiazole core substituted with two fluorine atoms at the 4- and 6-positions. The benzamide moiety at position 2 is further functionalized with a dimethylsulfamoyl group at the para position of the benzene ring. This structure combines electron-withdrawing fluorine substituents and a sulfonamide group, which are critical for modulating physicochemical properties and biological interactions.

The synthesis of this compound involves multi-step reactions, as inferred from analogous pathways in related benzothiazole derivatives. For instance, 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (precursors) are reacted with isothiocyanates to form hydrazinecarbothioamide intermediates, which undergo cyclization under basic conditions to yield triazole or benzothiazole derivatives . Structural confirmation relies on spectroscopic techniques (¹H-NMR, ¹³C-NMR, IR) and elemental analysis, with IR data (e.g., absence of C=O at 1663–1682 cm⁻¹ and presence of C=S at 1247–1255 cm⁻¹) confirming tautomeric forms and functional group transformations .

特性

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O3S2/c1-21(2)26(23,24)11-5-3-9(4-6-11)15(22)20-16-19-14-12(18)7-10(17)8-13(14)25-16/h3-8H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZJFZCYDJKUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluorobenzoic acid, under acidic or basic conditions.

    Introduction of the Benzamide Moiety: The benzothiazole intermediate is then reacted with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

化学反応の分析

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

科学的研究の応用

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe to study enzyme activity and protein interactions in biological systems.

作用機序

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, and metabolism.

類似化合物との比較

Data Tables

Table 2: Comparative Spectroscopic Data

Compound IR Absorption (cm⁻¹) ¹H-NMR (δ, ppm) Highlights Reference
Target Compound C=S: 1247–1255; SO₂N: 1150–1170 Aromatic H: 7.2–8.1; CH₃: 3.1 (s)
Triazoles [7–9] C=S: 1247–1255; NH: 3278–3414 Aromatic H: 6.8–7.9; SO₂Ar: 7.3–7.6
Thieno-pyridine Derivative C=O: ~1680; SO₂N: 1150–1170 Thiophene H: 6.5–7.0; CH₂CH₃: 1.2–1.4

生物活性

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, supported by relevant research findings and data.

  • Molecular Formula : C16H12F2N2OS
  • Molecular Weight : 318.3 g/mol
  • CAS Number : 571149-93-4

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound, particularly against various cancer cell lines. The compound has been evaluated using both two-dimensional (2D) and three-dimensional (3D) culture methods.

Case Studies

  • In Vitro Studies :
    • The compound was tested against several cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung adenocarcinoma), and H1299 (non-small cell lung cancer). Results indicated significant inhibition of cell proliferation at varying concentrations (1, 2, and 4 μM), promoting apoptosis and inducing cell cycle arrest .
    • Western blot analyses confirmed that the compound inhibited key proteins involved in cell survival pathways, showcasing its potential as a therapeutic agent in cancer treatment .
  • Mechanism of Action :
    • The mechanism involves the inhibition of specific enzymes by binding to their active sites, effectively blocking their catalytic activity. This action disrupts critical cellular processes related to tumor growth and survival.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens.

Research Findings

  • In a study evaluating the antimicrobial activity against Gram-positive and Gram-negative bacteria, this compound exhibited notable efficacy against Staphylococcus aureus and Escherichia coli using broth microdilution testing methods .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntitumor ActivityAntimicrobial ActivityMechanism of Action
This compoundHigh (IC50 < 5 μM in various cancer lines)Moderate (Effective against S. aureus and E. coli)Enzyme inhibition
Benzothiazole Derivative AModerateHighEnzyme inhibition
Benzothiazole Derivative BLowLowUnknown

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide to improve yield and purity? A:

  • Methodology : Start with refluxing 4,6-difluoro-1,3-benzothiazol-2-amine and 4-(dimethylsulfamoyl)benzoyl chloride in absolute ethanol with glacial acetic acid as a catalyst. Monitor reaction progress via TLC, and purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient). Recrystallization from methanol enhances purity .
  • Advanced Tip : Replace pyridine with distilled acetonitrile to reduce side reactions. Use high-purity reagents and inert atmosphere to minimize hydrolysis of the sulfamoyl group.

Structural Characterization

Q: What experimental techniques are critical for resolving hydrogen-bonding interactions in the crystal structure of this compound? A:

  • Basic Approach : Single-crystal X-ray diffraction (SCXRD) confirms molecular packing. Key parameters include bond angles (C–N–S) and torsion angles (benzothiazole-benzamide dihedral). Centrosymmetric dimers via N–H⋯N hydrogen bonds are typical .
  • Advanced Analysis : Pair SCXRD with Hirshfeld surface analysis (CrystalExplorer) to quantify non-classical interactions (e.g., C–H⋯F/O). Compare with DFT-optimized geometries to validate weak intermolecular forces .

Computational Modeling

Q: Which DFT methods and basis sets are recommended for studying the electronic properties of this benzamide derivative? A:

  • Basic Protocol : Use B3LYP/6-31G(d) for geometry optimization and vibrational frequency analysis. This level balances accuracy and computational cost for sulfur and fluorine atoms .
  • Advanced Strategy : Hybrid functionals like ωB97X-D with def2-TZVP basis sets improve dispersion corrections for π-π stacking and halogen interactions. Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugation effects in the benzothiazole ring .

Biological Activity Profiling

Q: How can researchers design experiments to evaluate the antimicrobial potential of this compound? A:

  • Methodology : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and anaerobic pathogens (e.g., C. difficile). Compare MIC values with nitazoxanide, a structural analog targeting pyruvate:ferredoxin oxidoreductase (PFOR) .
  • Advanced Insight : Perform molecular docking (AutoDock Vina) against PFOR (PDB: 1PFK) to predict binding modes. Validate with enzyme inhibition assays measuring NADH oxidation rates .

Structure-Activity Relationships (SAR)

Q: How does fluorination at the 4,6-positions of the benzothiazole moiety influence bioactivity? A:

  • Basic SAR : Fluorine atoms enhance lipophilicity (LogP ~5.24) and metabolic stability. Compare MIC values of difluoro vs. non-fluoro analogs (e.g., N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide) to assess potency shifts .
  • Advanced Analysis : Use QSAR models (CoMFA/CoMSIA) with descriptors like polar surface area (PSA) and H-bond acceptors. Fluorine’s electronegativity may strengthen target binding via dipole interactions .

Analytical Purity Assessment

Q: Which HPLC conditions are optimal for quantifying trace impurities in this compound? A:

  • Method : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase A (0.1% TFA in H2O) and B (0.1% TFA in acetonitrile). Gradient: 5% B to 95% B over 10 min. Retention time ~1.63 min (QC-SMD-TFA05 conditions) .
  • Advanced Tip : Couple HPLC with high-resolution MS (Q-TOF) to identify degradation products (e.g., sulfamoyl hydrolysis). Validate with NMR (1H/19F) for structural confirmation .

Polymorphism Screening

Q: What strategies can identify polymorphic forms of this compound, and how do they affect solubility? A:

  • Basic Screening : Perform solvent-mediated crystallization (e.g., methanol, DMF) and analyze via PXRD. Compare diffraction patterns to SCXRD data .
  • Advanced Approach : Use DSC-TGA to assess thermal stability. Form I (melting point ~215°C) may exhibit higher aqueous solubility than Form II due to looser crystal packing .

Mechanistic Studies

Q: How can researchers investigate the enzymatic inhibition mechanism of this compound? A:

  • Basic Assay : Measure IC50 against PFOR using spectrophotometric NADH oxidation assays. Pre-incubate enzyme with inhibitor (0–100 µM) and monitor absorbance at 340 nm .
  • Advanced Technique : Employ stopped-flow kinetics to resolve binding kinetics (kon/koff). Use site-directed mutagenesis (e.g., Cys → Ser in PFOR active site) to probe critical residues .

Solubility and Formulation Challenges

Q: What formulation strategies improve the aqueous solubility of this hydrophobic compound? A:

  • Basic Strategy : Use co-solvents (PEG 400, ethanol) or surfactants (Poloxamer 407) in preclinical studies. Measure solubility via shake-flask method (pH 7.4 PBS) .
  • Advanced Solution : Develop nanocrystalline formulations (wet milling) to reduce particle size <200 nm. Characterize via dynamic light scattering (DLS) and in vitro dissolution .

Data Contradictions

Q: How should researchers address discrepancies in reported biological activities between analogs? A:

  • Methodology : Re-evaluate assay conditions (e.g., bacterial strain variability, inoculum size). Cross-validate with orthogonal assays (e.g., time-kill curves vs. MIC) .
  • Advanced Resolution : Perform metabolomics (LC-MS) to identify off-target effects. Compare transcriptomic profiles (RNA-seq) of treated vs. untreated pathogens to clarify mode of action .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。